Structural Elucidation of 8-Fluoro-2-methylquinazolin-4-amine: A Comprehensive Technical Guide
Structural Elucidation of 8-Fluoro-2-methylquinazolin-4-amine: A Comprehensive Technical Guide
Executive Summary
The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors[4]. Specifically, 4-aminoquinazoline derivatives exhibit profound affinity for the ATP-binding hinge region of receptor tyrosine kinases such as EGFR and Aurora A [2]. The compound 8-Fluoro-2-methylquinazolin-4-amine (C9H8FN3) represents a highly functionalized building block. The strategic placement of a fluorine atom at the C8 position modulates the basicity of the adjacent N1 nitrogen, while the C2-methyl group influences lipophilicity and rotational dynamics.
This whitepaper provides a rigorous, self-validating framework for the structural elucidation of 8-Fluoro-2-methylquinazolin-4-amine, integrating High-Resolution Mass Spectrometry (HRMS), multinuclear Nuclear Magnetic Resonance (NMR), and vibrational spectroscopy.
Rationale & Elucidation Workflow
Structural elucidation in modern drug development cannot rely on a single analytical technique. The workflow designed below establishes a self-validating system: HRMS confirms the elemental composition, NMR maps the atomic connectivity and spatial arrangement, and FT-IR verifies the functional groups [3].
Figure 1: Self-validating multi-modal workflow for quinazoline structural elucidation.
High-Resolution Mass Spectrometry (LC-ESI-HRMS)
Causality & Principle: To establish the exact molecular formula, LC-HRMS is employed. The quinazoline core is highly basic due to the N1 and N3 nitrogens, making positive-ion Electrospray Ionization (ESI+) the optimal choice. The addition of 0.1% formic acid to the mobile phase forces the protonation of the molecule, yielding a robust [M+H]+ ion.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 1.0 mg of the synthesized 8-Fluoro-2-methylquinazolin-4-amine in 1.0 mL of LC-MS grade methanol. Perform a 1:1000 dilution using a mixture of water/acetonitrile (50:50, v/v) containing 0.1% formic acid to achieve a final concentration of 1 µg/mL.
-
Chromatographic Separation: Inject 2 µL of the analyte onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.8 µm) maintained at 40°C. Utilize a gradient elution from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.
-
Ionization & Acquisition: Operate the ESI source in positive mode. Set the capillary voltage to 3.5 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr. Acquire data using a Time-of-Flight (TOF) analyzer in the m/z range of 50–500.
Data Interpretation: The theoretical monoisotopic mass of 8-Fluoro-2-methylquinazolin-4-amine (C9H8FN3) is 177.07022 Da [1]. The expected [M+H]+ peak will appear at m/z 178.0780. The isotopic pattern will show a distinct M+1 peak (~10% relative abundance) corresponding to the natural abundance of 13C, confirming the C9 carbon count.
Multinuclear NMR Spectroscopy (1H, 13C, 19F, and 2D)
Causality & Principle: NMR is the cornerstone of structural elucidation. For 8-Fluoro-2-methylquinazolin-4-amine, DMSO-d6 is strictly chosen over CDCl3. The primary amine at C4 engages in strong intermolecular hydrogen bonding, which often leads to poor solubility and broadened signals in non-polar solvents [3]. Furthermore, the presence of the 19F atom (100% natural abundance, spin 1/2) provides a powerful diagnostic tool. The scalar coupling between 19F and 13C nuclei (J_CF) allows for the unambiguous assignment of the aromatic carbons (C5, C6, C7, C8, and C8a) based on their distance from the fluorine atom.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of anhydrous DMSO-d6. Transfer to a high-quality 5 mm NMR tube.
-
1H NMR Acquisition: Acquire at 400 MHz (or higher) using a standard 30-degree pulse sequence. Set the relaxation delay (d1) to 2.0 seconds and acquire 16 scans.
-
13C NMR Acquisition: Acquire at 100 MHz with inverse-gated 1H decoupling to prevent Nuclear Overhauser Effect (NOE) distortion. Acquire 1024 scans.
-
19F NMR Acquisition: Acquire at 376 MHz. Use 1H decoupling to simplify the fluorine multiplet into a sharp singlet (or retain coupling to observe the 19F-1H ortho/meta couplings for validation).
-
2D HMBC Acquisition: Optimize the long-range coupling constant (J_CH) to 8 Hz. This is critical for connecting the isolated C2-methyl group to the C2 and N3/N1 framework, and the C4-amine to the C4 and C4a carbons.
Quantitative Data Summary: The following table summarizes the expected NMR assignments, utilizing the self-validating logic of 19F-13C J-coupling.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Structural Assignment |
| 1H | 2.45 | s | - | C2-CH3 |
| 1H | 7.35 | td | J = 8.0, 4.5 | C6-H |
| 1H | 7.55 | ddd | J = 11.0, 8.0, 1.5 | C7-H |
| 1H | 7.80 | br s | - | C4-NH2 (Exchangeable) |
| 1H | 7.95 | d | J = 8.0 | C5-H |
| 13C | 25.4 | s | - | C2-CH3 |
| 13C | 114.8 | s | - | C4a |
| 13C | 116.2 | d | 2J_CF = 18.5 | C7 |
| 13C | 121.5 | d | 4J_CF = 3.0 | C5 |
| 13C | 124.8 | d | 3J_CF = 8.0 | C6 |
| 13C | 141.2 | d | 2J_CF = 12.0 | C8a |
| 13C | 155.6 | d | 1J_CF = 252.0 | C8 (C-F bond) |
| 13C | 161.8 | s | - | C2 |
| 13C | 163.2 | s | - | C4 |
| 19F | -132.4 | dd | J = 11.0, 4.5 | C8-F |
Orthogonal Validation via HMBC: To validate the assignment, the HMBC spectrum will show a cross-peak between the C2-methyl protons (2.45 ppm) and the C2 carbon (161.8 ppm), but not the C4 carbon. The C4-NH2 protons (7.80 ppm) will show strong 3-bond correlations to C4a (114.8 ppm), definitively locking the pyrimidine ring connectivity.
Vibrational Spectroscopy (FT-IR)
Causality & Principle: While NMR provides connectivity, FT-IR provides an instantaneous snapshot of the functional groups, particularly the primary amine and the halogen bond, which are critical for the compound's biological activity as an ATP-competitive inhibitor[3].
Step-by-Step Protocol:
-
Sample Preparation: Utilize an Attenuated Total Reflectance (ATR) accessory equipped with a diamond crystal. This eliminates the need for KBr pellet pressing, preserving the polymorphic state of the powder.
-
Acquisition: Place ~2 mg of the solid sample onto the crystal. Apply consistent pressure using the ATR anvil. Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
-
Key Bands:
-
3350 & 3150 cm⁻¹: Asymmetric and symmetric N-H stretching of the C4-NH2 group.
-
1620 cm⁻¹: C=N stretching of the quinazoline ring.
-
1100 - 1200 cm⁻¹: C-F stretching vibration, corroborating the presence of the fluorine atom.
-
Biological Context: Quinazolin-4-amines in Kinase Inhibition
The structural features elucidated above are not merely academic; they dictate the molecule's pharmacological profile. The C4-amine acts as a critical hydrogen bond donor to the hinge region of kinases (such as Aurora A or EGFR), while the N1 nitrogen acts as a hydrogen bond acceptor [2]. The C8-fluorine atom modulates the electron density of the quinazoline ring, often improving metabolic stability and fine-tuning the pKa of N1 to optimize target residence time [4].
Figure 2: Mechanism of action for quinazolin-4-amines blocking RTK signaling pathways.
Conclusion
The rigorous structural elucidation of 8-Fluoro-2-methylquinazolin-4-amine requires a multi-modal approach. By leveraging the exact mass capabilities of LC-HRMS, the powerful through-bond connectivity mapping of 1D/2D NMR (augmented by 19F-13C scalar couplings), and the functional group validation of FT-IR, researchers can establish a highly trustworthy, self-validating structural profile. This analytical rigor is paramount before advancing such privileged scaffolds into structure-based drug design pipelines.
References
- 8-fluoro-2-methylquinazolin-4-amine (C9H8FN3)
- Source: PubMed (nih.gov)
- Synthesis of several new quinazolin-4-amines containing p-toluenesulfonate moiety Source: ResearchGate URL
- Source: PMC (nih.gov)
